Malonyl Coenzyme A (lithium salt)

Description

BenchChem offers high-quality Malonyl Coenzyme A (lithium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Malonyl Coenzyme A (lithium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H39LiN7O19P3S |

|---|---|

Molecular Weight |

861.6 g/mol |

IUPAC Name |

lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid;hydride |

InChI |

InChI=1S/C24H38N7O19P3S.Li.H/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);;/q;+1;-1/t12-,17-,18-,19+,23-;;/m1../s1 |

InChI Key |

QPGMQKHOEJUYRG-WBXHHUBASA-N |

Isomeric SMILES |

[H-].[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |

Canonical SMILES |

[H-].[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Properties of Malonyl Coenzyme A Lithium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonyl-Coenzyme A (Malonyl-CoA) is a pivotal metabolic intermediate and signaling molecule that lies at the heart of cellular energy homeostasis.[1] Far more than a simple building block for fatty acid synthesis, its cellular concentration is a critical determinant of the balance between anabolic and catabolic processes.[1] This technical guide provides a comprehensive overview of the biochemical properties of Malonyl-CoA (B1194419), with a specific focus on its commercially available lithium salt form, which offers enhanced stability and solubility for research applications.[2] We will delve into its synthesis, degradation, and its profound influence on key metabolic pathways and signaling networks, including its allosteric regulation of carnitine palmitoyltransferase 1 (CPT1).[1] Furthermore, this guide will furnish detailed experimental protocols for the quantification of Malonyl-CoA and the assessment of its enzymatic interactions, supported by a compilation of key quantitative data to facilitate experimental design and interpretation.

Core Biochemical and Physical Properties of Malonyl-CoA Lithium Salt

The lithium salt of Malonyl-CoA is a commonly used form in research due to its improved stability and water solubility.[2] The fundamental properties of this compound are summarized below.

| Property | Value | Citation(s) |

| Chemical Formula | C₂₄H₃₈N₇O₁₉P₃S • xLi | [3][4] |

| Molecular Weight | 860.5 g/mol | [3][4] |

| Purity | ≥90% | [3][5] |

| Appearance | Crystalline solid or white to pale yellow powder | [3][6] |

| Solubility | Soluble in water; approximately 10 mg/mL in PBS (pH 7.2) | [3][7] |

| Storage Conditions | -20°C | [3] |

| Stability | ≥ 4 years at -20°C | [3] |

| UV/Vis Absorbance | λmax: 257 nm | [3] |

| CAS Number | 108347-84-8 | [3][4] |

The Central Role of Malonyl-CoA in Cellular Metabolism

Malonyl-CoA is a central player in cellular metabolism, primarily known for its dual roles in fatty acid synthesis and the regulation of fatty acid oxidation.[1][8] Its concentration within the cell is tightly controlled and serves as a key indicator of the cell's energy status.[1]

Synthesis and Degradation of Malonyl-CoA

The primary route for Malonyl-CoA synthesis is the ATP-dependent carboxylation of Acetyl-CoA, a reaction catalyzed by the enzyme Acetyl-CoA Carboxylase (ACC) .[1] In mammals, there are two main isoforms of ACC:

-

ACC1 : Predominantly located in the cytosol of lipogenic tissues such as the liver and adipose tissue. The Malonyl-CoA produced by ACC1 is primarily directed towards de novo fatty acid synthesis.[1][9]

-

ACC2 : Associated with the outer mitochondrial membrane, where the Malonyl-CoA it produces is strategically positioned to regulate fatty acid oxidation.[1][9]

The degradation of Malonyl-CoA back to Acetyl-CoA and CO₂ is catalyzed by Malonyl-CoA Decarboxylase (MCD) .[1] This enzyme is crucial for maintaining the cellular pool of Malonyl-CoA and is particularly active in tissues with high rates of fatty acid oxidation, like the heart and skeletal muscle.[1]

An alternative, mitochondrial pathway for Malonyl-CoA synthesis involves the ATP-dependent ligation of malonate to Coenzyme A by the malonyl-CoA synthetase ACSF3 .[8] A key function of this pathway is the detoxification of malonate, a potent inhibitor of succinate (B1194679) dehydrogenase.[8]

Malonyl-CoA in Fatty Acid Synthesis and Elongation

In the cytosol, Malonyl-CoA serves as the two-carbon donor for the synthesis of fatty acids by the enzyme Fatty Acid Synthase (FAS) .[10] The malonyl group is transferred from Malonyl-CoA to the acyl carrier protein (ACP) domain of FAS.[10] Through a series of condensation, reduction, dehydration, and further reduction reactions, the fatty acid chain is elongated by two carbons in each cycle.[11] This process is fundamental for the production of lipids for membranes and energy storage.[10]

Regulatory Functions of Malonyl-CoA

Beyond its role as a substrate, Malonyl-CoA is a potent signaling molecule that governs the switch between anabolic and catabolic processes.[1]

Inhibition of Fatty Acid Oxidation: Cytosolic Malonyl-CoA allosterically inhibits Carnitine Palmitoyltransferase 1 (CPT1) , the enzyme located on the outer mitochondrial membrane that is responsible for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][12] By inhibiting CPT1, Malonyl-CoA prevents a futile cycle of simultaneous fatty acid synthesis and degradation.[1][10] When Malonyl-CoA levels are high, indicating an abundance of energy, fatty acid breakdown is suppressed.[1] Conversely, when Malonyl-CoA levels are low, CPT1 is active, allowing for fatty acid oxidation to generate ATP.[1] The sensitivity of CPT1 to Malonyl-CoA inhibition varies between isoforms and tissues.[13]

mTOR Signaling: Malonyl-CoA can also act as an ATP-competitive inhibitor of mTORC1 kinase activity by binding to the catalytic pocket of mTOR.[10] This provides a feedback mechanism linking fatty acid synthesis to cell growth and proliferation.[10]

The central regulatory role of Malonyl-CoA in fatty acid metabolism is depicted in the following signaling pathway diagram.

Caption: Dual regulatory role of cytosolic Malonyl-CoA.

Experimental Protocols

Accurate quantification of Malonyl-CoA and the assessment of the activity of related enzymes are crucial for research in metabolism. Below are detailed methodologies for key experiments.

Quantification of Malonyl-CoA by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of Malonyl-CoA in biological samples.[14][15]

1. Sample Preparation and Extraction:

-

Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled tube.[15]

-

Add a known amount of an internal standard, such as ¹³C₃-labeled Malonyl-CoA, to account for sample loss and matrix effects.[14][15]

-

Add 1 mL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins and stabilize the acyl-CoAs.[14]

-

Homogenize the tissue on ice until a uniform suspension is achieved.[15]

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the acyl-CoAs.

2. Solid-Phase Extraction (SPE) for Cleanup:

-

Condition a reversed-phase SPE column with methanol (B129727) followed by water.

-

Load the supernatant onto the SPE column.

-

Wash the column with water to remove salts and other polar impurities.

-

Elute the acyl-CoAs with a methanol/water solution.

-

Dry the eluate under a stream of nitrogen.

3. HPLC Separation:

-

Reconstitute the dried sample in the initial mobile phase.

-

Inject the sample onto a C18 reversed-phase HPLC column.

-

Use a gradient elution with a mobile phase containing an ion-pairing agent (e.g., heptafluorobutyric acid) to improve retention and separation of the polar acyl-CoA molecules.[15]

4. MS/MS Detection:

-

Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[15]

-

Optimize the MS parameters (e.g., precursor and product ion masses, collision energy) for Malonyl-CoA and the internal standard.

5. Data Analysis:

-

Integrate the peak areas for Malonyl-CoA and the internal standard.[15]

-

Calculate the ratio of the peak area of Malonyl-CoA to the peak area of the internal standard.[15]

-

Generate a standard curve by plotting the peak area ratio against the concentration of known standards.[15]

-

Determine the concentration of Malonyl-CoA in the samples using the linear regression equation from the standard curve.[15]

The general workflow for this method is illustrated below.

Caption: General workflow for Malonyl-CoA quantification by HPLC-MS.

Enzyme Assays

1. Acetyl-CoA Carboxylase (ACC) Activity Assay: This spectrophotometric assay measures the consumption of NADPH, which is stoichiometric to the activity of FAS using the Malonyl-CoA produced by ACC.

-

Reaction Mixture: Prepare a reaction buffer containing MOPS (pH 7.8), MgCl₂, ATP, KHCO₃, and purified Fatty Acid Synthase.[16]

-

Background Rate: Measure the background rate of NADPH oxidation at 365 nm in the absence of Acetyl-CoA.[16]

-

Initiate Reaction: Start the reaction by adding Acetyl-CoA to a final concentration of 2 mM.[16]

-

Measure Activity: Monitor the decrease in absorbance at 365 nm for 5-10 minutes.[16]

-

Calculate Activity: Subtract the background rate from the reaction rate and use the Beer-Lambert law to calculate the rate of NADPH consumption, which is proportional to ACC activity.[16]

2. Fatty Acid Synthase (FAS) Activity Assay: This is a direct spectrophotometric assay that measures the consumption of NADPH at 340 nm during the FAS reaction cycle.[16]

-

Reaction Mixture: Prepare a reaction buffer containing potassium phosphate (B84403) (pH 7.0), DTT, EDTA, Acetyl-CoA, and NADPH.

-

Background Rate: Measure the background rate of NADPH oxidation in the absence of Malonyl-CoA.

-

Initiate Reaction: Start the reaction by adding Malonyl-CoA to a final concentration of approximately 60-80 µM.[16]

-

Measure Activity: Immediately monitor the decrease in absorbance at 340 nm at 37°C for 15 minutes.[16]

-

Calculate Activity: Subtract the background rate from the reaction rate and use the extinction coefficient of NADPH to calculate the amount of NADPH consumed per minute, which represents FAS activity.[16]

Quantitative Data on Enzyme Interactions

The following table summarizes key kinetic parameters for enzymes that interact with Malonyl-CoA. It is important to note that these values can vary depending on the specific experimental conditions.[16]

| Enzyme | Substrate/Inhibitor | Km/Ki Value | Organism/Tissue | Citation(s) |

| Acetyl-CoA Carboxylase 2 (ACC2) | Acetyl-CoA | ~26 µM | Human (recombinant) | [17] |

| Fatty Acid Synthase (FAS) | Acetyl-CoA | ~5 µM | Chicken Liver | [17] |

| Fatty Acid Synthase (FAS) | Malonyl-CoA | ~2.5 mM | E. coli | [18] |

| Carnitine Palmitoyltransferase I (CPT1) | Malonyl-CoA (Ki) | ~1-2 µM | Rat Liver | [19] |

| β-Ketoacyl-ACP Synthase III (FabH) | Malonyl-CoA (Ki) | ~1.9 mM | E. coli | [18] |

| Malonyl-CoA Reductase | Malonyl-CoA | ~30-40 µM | Sulfolobus | [20] |

The interaction between Malonyl-CoA and key enzymes in fatty acid metabolism is a critical area of study for understanding metabolic regulation and for the development of therapeutics for metabolic diseases.

The logical relationship of Malonyl-CoA's dual function is illustrated in the diagram below.

Caption: Logical flow of Malonyl-CoA's metabolic control.

Conclusion

Malonyl-CoA lithium salt is an indispensable tool for researchers investigating cellular metabolism, particularly in the context of fatty acid synthesis and oxidation. Its role as a key metabolic regulator and signaling molecule makes it a focal point for studies on metabolic diseases, cancer, and other conditions characterized by dysregulated energy homeostasis. This guide has provided a comprehensive overview of its biochemical properties, its central role in metabolism, detailed experimental protocols for its study, and key quantitative data to aid in research endeavors. A thorough understanding of Malonyl-CoA's multifaceted functions will continue to be critical for advancing our knowledge of cellular metabolism and for the development of novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Malonyl coenzyme A lithium salt | C24H38LiN7O19P3S | CID 16219642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scientificlabs.com [scientificlabs.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Malonyl coenzyme A lithium salt - Creative Enzymes [creative-enzymes.com]

- 8. Role of the malonyl-CoA synthetase ACSF3 in mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Malonyl-CoA - Wikipedia [en.wikipedia.org]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. Malonyl-CoA: the regulator of fatty acid synthesis and oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activity of fatty acid biosynthesis initiating ketosynthase FabH with acetyl/malonyl-oxa/aza(dethia)CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The role of malonyl-coa in the coordination of fatty acid synthesis and oxidation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Malonyl-CoA: The Cornerstone of Polyketide Biosynthesis - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyketides represent a diverse and structurally complex class of natural products that form the basis for many essential medicines, including antibiotics, anticancer agents, and immunosuppressants. The intricate molecular machinery responsible for their synthesis, the polyketide synthases (PKSs), utilizes a fundamental building block for chain elongation: malonyl-coenzyme A (malonyl-CoA). This technical guide provides a comprehensive exploration of the pivotal role of malonyl-CoA in polyketide biosynthesis, detailing the core biochemical mechanisms, quantitative data on precursor levels and enzyme kinetics, detailed experimental protocols for key assays, and visual representations of the involved pathways and workflows.

Core Mechanism: Malonyl-CoA as the Extender Unit in Polyketide Synthesis

The biosynthesis of polyketides is an iterative process of decarboxylative Claisen condensations, mechanistically analogous to fatty acid synthesis. In this process, a starter unit, typically an acyl-CoA such as acetyl-CoA or propionyl-CoA, is loaded onto the acyl carrier protein (ACP) domain of the PKS. The growing polyketide chain is then extended by the sequential addition of two-carbon units derived from malonyl-CoA.

The fundamental steps involving malonyl-CoA are:

-

Malonyl-CoA Loading: The acyltransferase (AT) domain of a PKS module selects a malonyl-CoA molecule from the cellular pool and transfers the malonyl group to the phosphopantetheinyl arm of the ACP.

-

Decarboxylation and Condensation: The ketosynthase (KS) domain catalyzes the decarboxylation of the ACP-bound malonate to form a reactive acetyl-CoA carbanion enolate. This nucleophile then attacks the acyl group of the starter/growing polyketide chain tethered to the KS domain, resulting in a β-ketoacyl-ACP intermediate that is two carbons longer.[1][2]

This cycle of malonyl-CoA loading and condensation is repeated for each module in a modular Type I PKS, with each module being responsible for one round of chain elongation and optional chemical modifications. In iterative PKS systems (Type I, II, and III), a single set of catalytic domains is used repeatedly.

Data Presentation: Quantitative Insights into Polyketide Synthesis

The efficiency of polyketide synthesis is intrinsically linked to the intracellular availability of malonyl-CoA and the kinetic parameters of the PKS enzymes. The following tables summarize key quantitative data from various studies.

Table 1: Intracellular Concentrations of Malonyl-CoA in Various Organisms

| Organism | Strain | Growth Conditions | Malonyl-CoA Concentration (nmol/g dry cell weight) | Reference |

| Escherichia coli | K12 | Aerobic, glucose | 0.01 - 0.23 | [3] |

| Escherichia coli | Engineered for polyketide production | High glucose | Up to 15-fold increase over wild-type | [4] |

| Streptomyces albus | J1074 | Mannitol-based minimal medium | ~40 - 60 | [5] |

| Rat Liver | - | - | 1.9 ± 0.6 | [6] |

| Rat Heart | - | - | 1.3 ± 0.4 | [6] |

| Rat Skeletal Muscle | - | - | 0.7 ± 0.2 | [6] |

Table 2: Kinetic Parameters of Polyketide Synthase Domains for Malonyl-CoA

| Enzyme/Domain | Organism | Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |

| Salinomycin PKS AT2 | Streptomyces albus | Malonyl-CoA | 13 - 20 | - | 4-20 fold higher for native substrate | [7] |

| DEBS AT3 | Saccharopolyspora erythraea | Methylmalonyl-CoA | ~25 | >100-fold attenuated with mutations | - | [8] |

| Chalcone Synthase | Petroselinum crispum | Malonyl-CoA | 30 | - | - | [1] |

Experimental Protocols

Accurate quantification of malonyl-CoA and assessment of PKS activity are crucial for research and development in polyketide engineering. The following are detailed protocols for key experiments.

Protocol 1: Quantification of Intracellular Malonyl-CoA by LC-MS/MS

This protocol provides a robust method for the accurate quantification of malonyl-CoA from microbial cell cultures.

1. Materials and Reagents:

-

Quenching Solution: 60% methanol, pre-chilled to -40°C.

-

Extraction Solvent: 10% trichloroacetic acid (TCA), ice-cold.

-

Internal Standard: [13C3]-malonyl-CoA.

-

LC-MS grade water, acetonitrile, and ammonium (B1175870) acetate (B1210297).

-

Cell culture of interest.

2. Sample Preparation:

-

Rapidly quench the metabolism of a known volume of cell culture by mixing with 2 volumes of pre-chilled quenching solution.

-

Immediately centrifuge the quenched cells at 4°C to pellet.

-

Resuspend the cell pellet in a precise volume of ice-cold extraction solvent containing a known concentration of the internal standard.

-

Lyse the cells by sonication or bead beating on ice.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm).

-

Mobile Phase A: 10 mM ammonium acetate in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A suitable gradient to separate malonyl-CoA from other metabolites.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both unlabeled and 13C-labeled malonyl-CoA.

-

4. Data Analysis:

-

Generate a standard curve using known concentrations of malonyl-CoA.

-

Calculate the peak area ratio of endogenous malonyl-CoA to the internal standard in each sample.

-

Quantify the concentration of malonyl-CoA in the samples by comparing their peak area ratios to the standard curve.

-

Normalize the results to cell dry weight or total protein concentration.

Protocol 2: In Vitro Polyketide Synthase (PKS) Activity Assay

This protocol describes a general method for assessing the activity of a purified PKS enzyme in vitro using a radiolabeled precursor.

1. Materials and Reagents:

-

Purified PKS enzyme.

-

Starter unit (e.g., acetyl-CoA or propionyl-CoA).

-

[2-14C]-malonyl-CoA.

-

Reaction Buffer: e.g., 100 mM potassium phosphate (B84403) buffer (pH 7.0).

-

NADPH (if reductive domains are active).

-

Quenching solution: e.g., ethyl acetate or a strong acid.

-

Scintillation cocktail and scintillation counter.

-

TLC plates and developing solvent system suitable for the expected polyketide product.

2. Assay Procedure:

-

Prepare a reaction mixture containing the reaction buffer, starter unit, NADPH (if needed), and the purified PKS enzyme in a microcentrifuge tube.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding [2-14C]-malonyl-CoA.

-

Incubate the reaction for a specific time period (e.g., 30-60 minutes).

-

Stop the reaction by adding the quenching solution.

-

Extract the polyketide product into an organic solvent (e.g., ethyl acetate).

-

Analyze the extracted product by thin-layer chromatography (TLC) and autoradiography to visualize the radiolabeled product.

-

For quantitative analysis, the spot corresponding to the product can be scraped from the TLC plate and the radioactivity measured using a scintillation counter.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows in polyketide synthesis.

Caption: The core pathway of polyketide synthesis highlighting the role of malonyl-CoA.

Caption: Experimental workflow for the quantification of intracellular malonyl-CoA.

Caption: Regulation of malonyl-CoA supply for fatty acid and polyketide synthesis.

Conclusion

Malonyl-CoA is unequivocally the linchpin in the biosynthesis of polyketides. A thorough understanding of its role, regulation, and the kinetics of its utilization by PKSs is paramount for the successful engineering of novel polyketide-based therapeutics. This technical guide provides a foundational resource for researchers in the field, offering a blend of theoretical knowledge, practical experimental protocols, and essential quantitative data to facilitate further advancements in the discovery and development of this vital class of natural products. The ability to accurately measure and modulate the intracellular pool of malonyl-CoA will continue to be a key strategy in unlocking the vast chemical diversity encoded within polyketide biosynthetic gene clusters.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improving cellular malonyl-CoA level in Escherichia coli via metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 7. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 8. Mechanism and Specificity of an Acyltransferase Domain from a Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Malonyl-CoA in Cellular Energy Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malonyl-Coenzyme A (Malonyl-CoA) stands at the crossroads of cellular energy metabolism, functioning not only as a critical substrate for fatty acid synthesis but also as a potent signaling molecule that dictates the balance between anabolic and catabolic processes. This technical guide provides an in-depth exploration of the multifaceted roles of Malonyl-CoA in cellular energy regulation. We will delve into its synthesis and degradation, its allosteric control over fatty acid oxidation, and its intricate involvement in key signaling networks, including the AMP-activated protein kinase (AMPK) and mechanistic target of rapamycin (B549165) (mTOR) pathways. Furthermore, this document will illuminate the emerging significance of Malonyl-CoA in epigenetic regulation through protein malonylation. Detailed experimental methodologies for the quantification of Malonyl-CoA and the characterization of its associated enzymes are provided, alongside a comprehensive compilation of quantitative data to facilitate comparative analysis and future research endeavors.

Core Concepts: The Synthesis, Degradation, and Dual Functions of Malonyl-CoA

The intracellular concentration of Malonyl-CoA is a finely tuned indicator of the cell's energetic state. Its primary functions are twofold: serving as the fundamental two-carbon donor for the synthesis of fatty acids and acting as a crucial inhibitor of fatty acid oxidation. This dual role positions Malonyl-CoA as a central regulator of lipid metabolism.

Synthesis of Malonyl-CoA: The Role of Acetyl-CoA Carboxylase (ACC)

The synthesis of Malonyl-CoA is primarily catalyzed by the biotin-dependent enzyme Acetyl-CoA Carboxylase (ACC), which carboxylates Acetyl-CoA in an ATP-dependent manner.[1][2] In mammals, two main isoforms of ACC exist with distinct localizations and functions:

-

ACC1: Predominantly found in the cytoplasm of lipogenic tissues such as the liver and adipose tissue. The Malonyl-CoA produced by ACC1 is primarily channeled into de novo fatty acid synthesis.[1][3]

-

ACC2: Associated with the outer mitochondrial membrane, particularly in oxidative tissues like the heart and skeletal muscle.[1][3] The strategic location of ACC2 allows for the localized production of Malonyl-CoA to regulate fatty acid oxidation.[3]

Degradation of Malonyl-CoA: The Role of Malonyl-CoA Decarboxylase (MCD)

The degradation of Malonyl-CoA back to Acetyl-CoA and CO2 is carried out by Malonyl-CoA Decarboxylase (MCD).[4][5] This enzyme is crucial for maintaining the cellular pool of Malonyl-CoA and is particularly active in tissues with high rates of fatty acid oxidation, such as the heart and skeletal muscle.[4][5] By degrading Malonyl-CoA, MCD relieves the inhibition of fatty acid oxidation, thereby promoting the utilization of fatty acids as an energy source.[6]

Malonyl-CoA as a Key Signaling Molecule

Beyond its role in fatty acid metabolism, Malonyl-CoA functions as a critical signaling molecule, integrating nutritional and hormonal cues to regulate cellular energy homeostasis.

Allosteric Inhibition of Carnitine Palmitoyltransferase 1 (CPT1)

The most well-characterized signaling function of Malonyl-CoA is its potent allosteric inhibition of Carnitine Palmitoyltransferase 1 (CPT1).[7][8] CPT1 is located on the outer mitochondrial membrane and is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[7][8] By inhibiting CPT1, Malonyl-CoA effectively blocks fatty acid oxidation, preventing a futile cycle of simultaneous fatty acid synthesis and degradation.[9] The sensitivity of CPT1 isoforms to Malonyl-CoA varies, with CPT1B (muscle and heart) being significantly more sensitive than CPT1A (liver).[4][10]

Interaction with the AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a central energy sensor that is activated under conditions of low cellular energy (high AMP:ATP ratio).[11][12] Activated AMPK phosphorylates and inactivates ACC, leading to a decrease in Malonyl-CoA synthesis.[13][14] This relieves the inhibition of CPT1, promoting fatty acid oxidation to replenish ATP levels.[13] This mechanism is crucial in tissues like muscle during exercise.[15]

Direct Inhibition of the mTORC1 Signaling Pathway

Recent evidence has revealed a direct link between Malonyl-CoA and the mechanistic target of rapamycin complex 1 (mTORC1), a master regulator of cell growth and anabolism.[16][17][18] Malonyl-CoA acts as a direct ATP-competitive inhibitor of mTORC1.[17][18][19] When fatty acid synthesis is impaired, Malonyl-CoA levels rise, leading to the inhibition of mTORC1 and a coordinated downregulation of anabolic processes.[18]

Protein Malonylation: An Emerging Role in Epigenetic Regulation

Malonyl-CoA serves as the donor for a recently discovered post-translational modification known as lysine (B10760008) malonylation.[2][20] This modification, found on both histone and non-histone proteins, can alter protein function and has been implicated in the regulation of gene expression and metabolic pathways.[1][3][21] The demalonylase SIRT5 and the potential malonyltransferase KAT2A are key enzymes regulating this process.[1][3] Proteomic studies have identified thousands of malonylated proteins, suggesting a broad regulatory role for this modification in cellular physiology and disease.[9][22]

Quantitative Data

The following tables summarize key quantitative data related to Malonyl-CoA metabolism and its regulatory functions.

Table 1: Malonyl-CoA Concentrations in Various Tissues and Conditions

| Tissue | Species | Condition | Malonyl-CoA Concentration | Reference(s) |

| Liver | Rat | Fed | 5.5 ± 0.3 nmol/g | [20] |

| Liver | Rat | 48h Starved | 1.9 ± 0.2 nmol/g | [20] |

| Skeletal Muscle (Vastus Lateralis) | Human | Rest | 1.53 ± 0.18 µmol/kg dry mass | [9][11] |

| Skeletal Muscle (Vastus Lateralis) | Human | 70 min exercise (65% VO2 max) | 1.22 ± 0.15 µmol/kg dry mass | [9][11] |

| Skeletal Muscle (Red Quadriceps) | Rat | Rest | 1.9 ± 0.2 nmol/g | [15] |

| Skeletal Muscle (Red Quadriceps) | Rat | 5 min exercise (40 m/min) | 0.9 ± 0.1 nmol/g | [15] |

| Heart | Rat | - | 1.3 ± 0.4 nmol/g wet weight | [22] |

Table 2: Kinetic Parameters of Key Enzymes in Malonyl-CoA Metabolism

| Enzyme | Species/Tissue | Substrate | Km | Vmax | Reference(s) |

| Acetyl-CoA Carboxylase | Rat Liver | Acetyl-CoA | 0.4 mM (control), 4 µM (CoA-activated) | - | [2][8][23] |

| Malonyl-CoA Decarboxylase | Rat Liver | Malonyl-CoA | 202 µM | 3.3 µmol/min/g liver | [13][24] |

| Malonyl-CoA Decarboxylase | Human (recombinant) | Malonyl-CoA | 330 - 520 µM | - | [13] |

Table 3: Inhibitory Constants (Ki or IC50) of Malonyl-CoA for CPT1 Isoforms

| CPT1 Isoform | Species | IC50 for Malonyl-CoA | Reference(s) |

| CPT1A | Mouse | 116 µM | [4] |

| CPT1B | Mouse | 0.29 µM | [4] |

Detailed Experimental Protocols

Accurate and reproducible experimental methods are crucial for the study of Malonyl-CoA's function. The following sections provide detailed protocols for key assays.

Quantification of Malonyl-CoA by HPLC-MS/MS

This method provides high sensitivity and specificity for the quantification of Malonyl-CoA in biological samples.

Protocol:

-

Sample Preparation (from Tissue):

-

Rapidly freeze-clamp the tissue in liquid nitrogen to halt metabolic activity.

-

Homogenize the frozen tissue in 10 volumes of ice-cold 10% trichloroacetic acid (TCA).

-

Add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₃]Malonyl-CoA) to the homogenate.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE column with methanol (B129727) followed by water.

-

Load the supernatant onto the SPE column.

-

Wash the column with water to remove salts.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

-

Perform detection using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to monitor the specific precursor-to-product ion transition for Malonyl-CoA and the internal standard.[25][26]

-

-

Quantification:

-

Generate a standard curve using known concentrations of Malonyl-CoA.

-

Determine the concentration of Malonyl-CoA in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.[10]

-

Acetyl-CoA Carboxylase (ACC) Activity Assay (Spectrophotometric)

This continuous assay measures ACC activity by coupling the production of Malonyl-CoA to its reduction by a recombinant malonyl-CoA reductase.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Assay Procedure:

-

In a UV cuvette, mix the reaction components except for Acetyl-CoA.

-

Monitor the baseline absorbance at 340 nm to determine any background NADPH oxidation.

-

Initiate the reaction by adding Acetyl-CoA.

-

Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[7][19]

-

-

Calculation:

-

Calculate the rate of NADPH oxidation from the linear portion of the curve.

-

The ACC activity is proportional to the rate of NADPH oxidation, considering the stoichiometry of the coupled reaction.

-

Malonyl-CoA Decarboxylase (MCD) Activity Assay (Radiochemical)

This sensitive assay measures the decarboxylation of radiolabeled Malonyl-CoA.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., Tris-HCl, pH 8.0)

-

[2-¹⁴C]Malonyl-CoA

-

L-carnitine

-

Carnitine acetyltransferase

-

Cell or tissue extract containing MCD[14]

-

-

Assay Procedure:

-

Incubate the reaction mixture at 37°C for a defined period. The MCD in the sample will convert [2-¹⁴C]Malonyl-CoA to [2-¹⁴C]Acetyl-CoA.

-

The carnitine acetyltransferase will then convert [2-¹⁴C]Acetyl-CoA to [2-¹⁴C]acetylcarnitine.[14]

-

-

Separation and Quantification:

-

Stop the reaction.

-

Separate the positively charged [2-¹⁴C]acetylcarnitine product from the negatively charged [2-¹⁴C]Malonyl-CoA substrate using an appropriate method (e.g., ion-exchange chromatography or butanol extraction).

-

Quantify the radioactivity of the product using liquid scintillation counting.[14]

-

-

Calculation:

-

Calculate the MCD activity based on the amount of radiolabeled product formed per unit time per amount of protein.

-

Carnitine Palmitoyltransferase 1 (CPT1) Activity Assay (Radioisotopic)

This assay measures the transfer of a radiolabeled fatty acyl group to carnitine.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Assay Procedure:

-

Pre-incubate the sample with the reaction mixture (without [³H]L-carnitine) at 37°C.

-

Initiate the reaction by adding [³H]L-carnitine.

-

Incubate for a defined period within the linear range of the reaction.

-

Stop the reaction by adding ice-cold perchloric acid.[28]

-

-

Separation and Quantification:

-

Extract the radiolabeled palmitoylcarnitine (B157527) product with butanol.

-

Centrifuge to separate the phases.

-

Transfer an aliquot of the butanol (upper) phase to a scintillation vial and measure the radioactivity.[28]

-

-

Calculation:

-

Calculate the CPT1 activity as nmol of product formed per minute per mg of protein.

-

For inhibition studies, plot the CPT1 activity against the concentration of Malonyl-CoA to determine the IC50 value.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to Malonyl-CoA's function.

Caption: Synthesis and degradation of Malonyl-CoA in different cellular compartments.

Caption: AMPK-mediated regulation of Malonyl-CoA synthesis and fatty acid oxidation.

Caption: Direct inhibition of mTORC1 by Malonyl-CoA, linking lipid metabolism to cell growth.

Caption: Experimental workflow for determining the inhibitory potency of Malonyl-CoA on CPT1 activity.

Conclusion and Future Directions

Malonyl-CoA is a linchpin in the intricate network of cellular energy regulation, acting as both a key metabolite and a critical signaling molecule. Its synthesis and degradation are tightly controlled by enzymes that are, in turn, regulated by major signaling pathways responsive to the cell's energetic and nutritional status. The allosteric inhibition of CPT1 by Malonyl-CoA provides a direct and elegant mechanism for balancing fatty acid synthesis and oxidation. Furthermore, the emerging roles of Malonyl-CoA in directly modulating mTORC1 signaling and in protein malonylation highlight its far-reaching influence on cellular physiology.

The dysregulation of Malonyl-CoA metabolism is implicated in a host of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, making the enzymes that control its levels attractive targets for therapeutic intervention. Future research should focus on further elucidating the tissue-specific regulation of Malonyl-CoA metabolism and the functional consequences of protein malonylation on a proteome-wide scale. A deeper understanding of the complex interplay between Malonyl-CoA and cellular signaling networks will undoubtedly pave the way for novel therapeutic strategies targeting a wide array of human diseases.

References

- 1. Quantitative Proteomic Analysis of Lysine Malonylation in Response to Salicylic Acid in the Roots of Platycodon grandiflorus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lysine malonylation - Wikipedia [en.wikipedia.org]

- 3. Proteomic and biochemical studies of lysine malonylation suggests its malonic aciduria-associated regulatory role in mitochondrial function and fatty acid oxidation. | Structural Genomics Consortium [thesgc.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Malonyl-CoA decarboxylase - Wikipedia [en.wikipedia.org]

- 6. Malonyl-CoA decarboxylase inhibition suppresses fatty acid oxidation and reduces lactate production during demand-induced ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Examination of carnitine palmitoyltransferase 1 abundance in white adipose tissue: implications in obesity research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Malonylation Proteomics - Creative Proteomics [creative-proteomics.com]

- 10. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 11. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The regulation of AMP-activated protein kinase by upstream kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. JCI - AMP-activated protein kinase signaling in metabolic regulation [jci.org]

- 15. Malonyl-CoA links lipid metabolism to nutrient signalling by directly inhibiting mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Malonyl-CoA is a conserved endogenous ATP-competitive mTORC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. aginganddisease.org [aginganddisease.org]

- 21. Lysine malonylation as a therapeutic target: implications for metabolic, inflammatory, and oncological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Proteomic and Biochemical Studies of Lysine Malonylation Suggest Its Malonic Aciduria-associated Regulatory Role in Mitochondrial Function and Fatty Acid Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]

- 27. pnas.org [pnas.org]

- 28. benchchem.com [benchchem.com]

- 29. Overexpression of Carnitine Palmitoyltransferase-1 in Skeletal Muscle Is Sufficient to Enhance Fatty Acid Oxidation and Improve High-Fat Diet–Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Malonyl-CoA: A Central Regulator in Metabolic Syndrome and a Key Therapeutic Target

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic syndrome, a constellation of conditions including insulin (B600854) resistance, abdominal obesity, dyslipidemia, and hypertension, poses a significant global health challenge. At the heart of the intricate metabolic dysregulation characteristic of this syndrome lies Malonyl-Coenzyme A (Malonyl-CoA), a critical signaling molecule and metabolic intermediate. This technical guide provides a comprehensive overview of the multifaceted role of Malonyl-CoA in the pathophysiology of metabolic syndrome. It is intended for researchers, scientists, and drug development professionals engaged in the study and therapeutic targeting of metabolic diseases. This document details the core biochemistry of Malonyl-CoA, its regulatory influence on fatty acid metabolism and energy homeostasis, and its involvement in key signaling pathways. Furthermore, it presents a compilation of quantitative data from pivotal studies, detailed experimental protocols for the measurement of Malonyl-CoA and related enzyme activities, and visual representations of the key pathways and experimental workflows to facilitate a deeper understanding of this crucial metabolic node.

The Central Role of Malonyl-CoA in Metabolic Regulation

Malonyl-CoA is a pivotal molecule that sits (B43327) at the crossroads of carbohydrate and lipid metabolism.[1] It serves two primary and interconnected functions: as the fundamental building block for the synthesis of fatty acids and as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in the transport of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation.[2][3][4] This dual role positions Malonyl-CoA as a critical sensor and regulator of cellular energy status.

In conditions of energy surplus, elevated glucose levels lead to an increase in cytosolic citrate, an allosteric activator of Acetyl-CoA Carboxylase (ACC) and a precursor to its substrate, acetyl-CoA.[2][3] ACC, existing in two main isoforms, ACC1 and ACC2, catalyzes the carboxylation of acetyl-CoA to form Malonyl-CoA.[5][6][7] The resulting increase in Malonyl-CoA levels simultaneously promotes the synthesis of fatty acids for energy storage and inhibits their oxidation, thereby preventing a futile metabolic cycle.[8] Conversely, during periods of energy deficit, such as fasting or exercise, the concentration of Malonyl-CoA decreases, lifting the inhibition on CPT1 and allowing for the oxidation of fatty acids to meet the cell's energy demands.[9][10]

Malonyl-CoA and the Pathophysiology of Metabolic Syndrome

Dysregulation of Malonyl-CoA metabolism is a hallmark of metabolic syndrome. In insulin-resistant states, such as obesity and type 2 diabetes, elevated levels of Malonyl-CoA are frequently observed in key metabolic tissues like skeletal muscle and the liver.[11][12][13] This sustained increase in Malonyl-CoA has several detrimental consequences:

-

Impaired Fatty Acid Oxidation: The chronic inhibition of CPT1 by elevated Malonyl-CoA leads to a significant reduction in the capacity of mitochondria to oxidize fatty acids.[11]

-

Ectopic Lipid Accumulation: The shunting of fatty acids away from oxidation and towards esterification results in the accumulation of lipids in non-adipose tissues, a condition known as lipotoxicity. This accumulation of diacylglycerol and other lipid species can interfere with insulin signaling pathways, contributing to insulin resistance.[2][11]

-

Mitochondrial Dysfunction: The persistent overload of substrates and the altered metabolic flux can lead to mitochondrial stress and dysfunction.

Furthermore, Malonyl-CoA plays a crucial role in the central regulation of appetite and energy expenditure. In the hypothalamus, Malonyl-CoA acts as an anorexigenic signal, meaning that increased levels suppress food intake.[14][15][16] Dysregulation of this central sensing mechanism can contribute to the development of obesity, a cornerstone of the metabolic syndrome.[17]

Quantitative Data on Malonyl-CoA in Metabolic Syndrome Research

The following tables summarize key quantitative data from studies investigating the role of Malonyl-CoA in metabolic syndrome and related conditions.

| Table 1: Malonyl-CoA Concentrations in Skeletal Muscle | |||

| Condition | Species | Malonyl-CoA Concentration (nmol/g wet weight) | Reference |

| Lean Subjects (Fasting) | Human | 0.13 ± 0.01 | [18] |

| Lean Subjects (Hyperglycemia/Hyperinsulinemia) | Human | 0.35 ± 0.07 | [18] |

| Obese/Type 2 Diabetic Subjects (Basal) | Human | Elevated vs. Lean | [12] |

| Rat (Control) | Rat | 0.7 ± 0.2 | [18] |

| Table 2: Malonyl-CoA Concentrations in Liver and Heart | |||

| Tissue | Species | Malonyl-CoA Concentration (nmol/g wet weight) | Reference |

| Liver | Rat | 1.9 ± 0.6 | [18] |

| Heart | Rat | 1.3 ± 0.4 | [18] |

| Table 3: Inhibition of Carnitine Palmitoyltransferase 1 (CPT1) by Malonyl-CoA | |||

| CPT1 Isoform | Species | IC50 of Malonyl-CoA (µM) | Reference |

| CPT1A | Rat | 1.9 | [15] |

| CPT1B | Human | 0.097 | [15] |

| CPT1B (Untrained Human Skeletal Muscle) | Human | 0.49 ± 0.17 | [15] |

| CPT1B (Trained Human Skeletal Muscle) | Human | 0.17 ± 0.04 | [15] |

Key Signaling Pathways Involving Malonyl-CoA

The regulation of Malonyl-CoA levels is tightly controlled by a complex interplay of signaling pathways that sense the energy status of the cell.

The AMPK-ACC-Malonyl-CoA Axis

A central pathway governing Malonyl-CoA synthesis involves the AMP-activated protein kinase (AMPK).[19] AMPK is a cellular energy sensor that is activated during times of low energy, as indicated by an increased AMP:ATP ratio.[3] Once activated, AMPK phosphorylates and inactivates ACC, the enzyme responsible for producing Malonyl-CoA.[10] This leads to a decrease in Malonyl-CoA levels, thereby relieving the inhibition of CPT1 and promoting fatty acid oxidation.[20]

References

- 1. Expression of genes regulating malonyl-CoA in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. HPLC-MS-based analysis of short-chain acyl-CoA [bio-protocol.org]

- 5. elkbiotech.com [elkbiotech.com]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. benchchem.com [benchchem.com]

- 8. Engineering controllable alteration of malonyl-CoA levels to enhance polyketide production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Malonyl CoA, long chain fatty acyl CoA and insulin resistance in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. Increased malonyl-CoA levels in muscle from obese and type 2 diabetic subjects lead to decreased fatty acid oxidation and increased lipogenesis; thiazolidinedione treatment reverses these defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Human Malonyl CoA (Malonyl Coenzyme A) ELISA Kit – AFG Scientific [afgsci.com]

- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 18. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ACC-1 as a Possible Biochemical Indicator of Lipoapoptosis in In Vivo and In Vitro Models of MAFLD [mdpi.com]

- 20. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]

An In-depth Technical Guide to Malonyl Coenzyme A (Lithium Salt)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonyl Coenzyme A (Malonyl-CoA) is a pivotal metabolic intermediate, fundamentally linking carbohydrate and lipid metabolism. It serves as the primary building block for the synthesis of fatty acids and polyketides and acts as a critical signaling molecule that regulates fatty acid oxidation.[1][2] Formed by the carboxylation of acetyl-CoA, its intracellular concentration is tightly controlled, reflecting the cell's energy status.[3][4] Given its central role, Malonyl-CoA (B1194419) is a key molecule in the study of metabolic diseases such as obesity and diabetes, as well as in oncology and cardiovascular research, making its accurate quantification and structural understanding essential for drug development and metabolic engineering.[5][6][7] This guide provides a comprehensive overview of the structure, function, and analysis of Malonyl-CoA, with a focus on its commercially available lithium salt form.

Physicochemical Properties and Structure

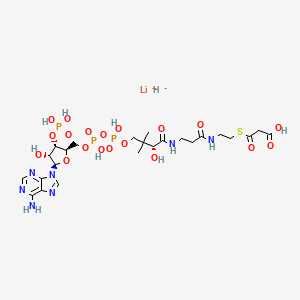

Malonyl-CoA is a coenzyme A derivative that is relatively unstable, particularly in aqueous solutions at neutral or alkaline pH.[8] For this reason, it is often supplied as a more stable lithium salt, which appears as a white to pale yellow powder and requires storage at -20°C for long-term stability.[7][9] The lithium salt form enhances solubility and stability, making it more suitable for experimental use.[7]

The structure of Malonyl-CoA consists of a malonic acid molecule linked to a coenzyme A molecule via a thioester bond. Coenzyme A itself is comprised of an adenosine (B11128) 3'-phosphate 5'-diphosphate moiety, pantothenic acid (Vitamin B5), and a β-mercaptoethylamine group.

Core Biochemical Functions

Malonyl-CoA's significance stems from its dual role in both the synthesis and regulation of fatty acids.[10]

3.1 Fatty Acid and Polyketide Biosynthesis In the cytoplasm, Malonyl-CoA is the direct precursor for fatty acid elongation.[1] The synthesis is initiated by the enzyme Acetyl-CoA Carboxylase (ACC), which catalyzes the ATP-dependent carboxylation of Acetyl-CoA to form Malonyl-CoA.[3][4] This reaction is the committed and rate-limiting step of fatty acid synthesis.[3] The malonyl group is then transferred to an Acyl Carrier Protein (ACP) and subsequently used by Fatty Acid Synthase (FAS) to add two-carbon units to a growing acyl chain, ultimately producing fatty acids like palmitate.[1][11] A similar process occurs in the biosynthesis of polyketides.[1]

3.2 Regulation of Fatty Acid Oxidation Malonyl-CoA acts as a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane.[2][12] CPT1 is responsible for transporting long-chain fatty acyl-CoAs into the mitochondria for β-oxidation. By inhibiting CPT1, Malonyl-CoA effectively prevents the breakdown of fatty acids while their synthesis is active, thus avoiding a futile metabolic cycle.[13][14] This reciprocal regulation ensures that fatty acid synthesis and oxidation do not occur simultaneously.[14]

3.3 Signaling and Systemic Regulation Beyond the cellular level, Malonyl-CoA plays a role in systemic energy homeostasis. In the hypothalamus, fluctuations in Malonyl-CoA levels are involved in the regulation of food intake and energy expenditure.[5][12] It also acts as a metabolic sensor, linking cellular lipid availability to growth signaling pathways like mTOR.[1]

Quantitative Data

Quantitative analysis of Malonyl-CoA is crucial for understanding metabolic fluxes. The data is typically obtained through High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Table 4.1: Physicochemical Properties of Malonyl Coenzyme A (Lithium Salt)

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 108347-84-8 | [15],[9],[7] |

| Molecular Formula | C₂₄H₃₈N₇O₁₉P₃S • xLi | [15],[9],[16] |

| Molecular Weight | ~860.5 g/mol (as lithium salt) | [15],[7] |

| Appearance | White or pale yellow powder | [7] |

| Purity | ≥90% or ≥95% (HPLC) | [9],[7],[17] |

| Solubility | 10 mg/mL in PBS (pH 7.2) | [9] |

| Storage | ≤ -20°C | [9],[7],[18] |

| UV Max (λmax) | 257 nm |[9] |

Table 4.2: Reported Malonyl-CoA Concentrations in Biological Samples

| Tissue Source | Condition | Concentration (nmol/g wet weight) | Reference(s) |

|---|---|---|---|

| Rat Liver | Fed State | 1.9 ± 0.6 | [19] |

| Rat Heart | Fed State | 1.3 ± 0.4 | [19] |

| Rat Skeletal Muscle | Fed State | 0.7 ± 0.2 |[19] |

Table 4.3: Typical HPLC-MS/MS Parameters for Malonyl-CoA Quantification

| Parameter | Typical Value / Condition | Reference(s) |

|---|---|---|

| HPLC | ||

| Column | C18 reverse-phase (e.g., 150 mm x 2.1 mm, 2.6 µm) | [2] |

| Mobile Phase A | Aqueous buffer with ion-pairing agent or volatile salt (e.g., 25 mM ammonium (B1175870) formate) | [2] |

| Mobile Phase B | Acetonitrile with additives | [2] |

| Flow Rate | 0.3 mL/min | [2] |

| Injection Volume | 5-10 µL | [2] |

| MS/MS | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | [8] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [2],[8] |

| Precursor Ion (m/z) | ~854 | [8] |

| Product Ion (m/z) | ~347 (loss of phosphopantetheine moiety) | [8] |

| Internal Standard | ¹³C₃-labeled Malonyl-CoA |[19],[2] |

Experimental Protocols

The accurate measurement of Malonyl-CoA is challenging due to its low intracellular abundance and inherent instability.[8][20] LC-MS/MS is the gold standard for quantification.[2][19]

5.1 Quantification of Malonyl-CoA by HPLC-MS/MS

Principle: This method involves the extraction of Malonyl-CoA from biological samples under acidic conditions to precipitate proteins and stabilize the analyte.[2] A stable isotope-labeled internal standard (e.g., ¹³C₃-Malonyl-CoA) is added at the start to correct for extraction loss and matrix effects.[2][19] The extract is then separated by reverse-phase HPLC and detected by tandem mass spectrometry in MRM mode for high sensitivity and specificity.[2]

Materials and Reagents:

-

Biological sample (tissue or cultured cells)

-

Malonyl-CoA lithium salt standard

-

¹³C₃-Malonyl-CoA internal standard

-

Extraction Solution: 10% Trichloroacetic Acid (TCA), ice-cold[19]

-

Solid-Phase Extraction (SPE) Columns: Reversed-phase C18

-

HPLC-grade acetonitrile, methanol, and water

-

Ammonium formate (B1220265) or ammonium acetate

-

Glass vials (recommended over plastic to prevent adsorption)[2]

Procedure:

-

Sample Collection: Flash-freeze tissue samples in liquid nitrogen immediately upon collection to quench metabolic activity. For cell cultures, rapidly aspirate media and wash with ice-cold PBS before quenching.

-

Homogenization and Extraction:

-

Weigh ~50-100 mg of frozen tissue and homogenize on ice in 1 mL of ice-cold 10% TCA.

-

Spike the homogenate with a known amount of ¹³C₃-Malonyl-CoA internal standard.

-

Vortex thoroughly and centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet proteins.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Load the resulting supernatant onto a pre-conditioned C18 SPE column.

-

Wash the column with water to remove salts and polar impurities.

-

Elute the acyl-CoAs with methanol.

-

-

Sample Preparation for LC-MS:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 50 µL) of the initial LC mobile phase (e.g., 98% Mobile Phase A).

-

-

LC-MS/MS Analysis:

-

Inject the sample onto the LC-MS/MS system using the parameters outlined in Table 4.3.

-

Monitor the specific precursor-to-product ion transitions for both Malonyl-CoA and the internal standard.

-

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of Malonyl-CoA standard spiked with the internal standard.

-

Plot the ratio of the analyte peak area to the internal standard peak area against concentration.

-

Calculate the concentration of Malonyl-CoA in the biological samples using the linear regression equation from the standard curve.

-

Clinical and Research Relevance

The central role of Malonyl-CoA in metabolism makes it a molecule of significant interest in various disease contexts.

-

Obesity and Diabetes: Dysregulation of Malonyl-CoA signaling is implicated in insulin (B600854) resistance and obesity.[21] Modulating enzymes that control its levels, such as ACC and Malonyl-CoA Decarboxylase (MCD), is a therapeutic strategy being explored.[13]

-

Cardiovascular Disease: In the heart, shifts in Malonyl-CoA levels can alter the balance between glucose and fatty acid oxidation, which is critical during conditions like ischemia.[5][12] Targeting this pathway may offer therapeutic benefits for ischemic heart disease.[12]

-

Oncology: Many cancer cells exhibit upregulated fatty acid synthesis to support rapid proliferation.[9] Inhibition of fatty acid synthase can lead to an accumulation of its substrate, Malonyl-CoA, which has been proposed to contribute to cancer cell apoptosis.[9][22]

-

Metabolic Disorders: Genetic defects in enzymes involved in Malonyl-CoA metabolism can lead to rare metabolic disorders such as malonic aciduria.[1]

References

- 1. Malonyl-CoA - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. meddists.com [meddists.com]

- 4. Engineering intracellular malonyl-CoA availability in microbial hosts and its impact on polyketide and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of malonyl-CoA in heart disease and the hypothalamic control of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Malonyl-CoA, a Key Signaling Molecule in Mammalian Cells | Annual Reviews [annualreviews.org]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. JCI - Malonyl-CoA: the regulator of fatty acid synthesis and oxidation [jci.org]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Malonyl-CoA: the regulator of fatty acid synthesis and oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The role of malonyl-coa in the coordination of fatty acid synthesis and oxidation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Malonyl coenzyme A lithium salt | C24H38LiN7O19P3S | CID 16219642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Malonyl coenzyme A lithium salt - Creative Enzymes [creative-enzymes.com]

- 17. Sigma Aldrich Fine Chemicals Biosciences Malonyl coenzyme A lithium salt | Fisher Scientific [fishersci.com]

- 18. moleculardepot.com [moleculardepot.com]

- 19. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 21. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 22. coenzalabs.com [coenzalabs.com]

Malonyl-CoA: A Pivotal Regulator at the Nexus of Metabolism and Gene Expression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Malonyl-Coenzyme A (Malonyl-CoA), traditionally recognized as a critical intermediate in fatty acid biosynthesis, has emerged as a multifaceted signaling molecule with profound implications for gene expression and regulation. This technical guide provides a comprehensive overview of Malonyl-CoA's role beyond classical metabolism, with a specific focus on its function as a substrate for histone malonylation—a novel epigenetic modification. We delve into the enzymatic machinery governing Malonyl-CoA homeostasis, its impact on chromatin architecture, and the subsequent regulation of transcriptional programs. This document synthesizes key quantitative data, provides detailed experimental protocols for the investigation of Malonyl-CoA-dependent epigenetic phenomena, and presents visual diagrams of the core signaling pathways and experimental workflows to facilitate a deeper understanding and further research in this burgeoning field.

Core Concepts: The Dual Role of Malonyl-CoA

Malonyl-CoA is strategically positioned at the crossroads of anabolic and catabolic processes. Its cellular concentration is a sensitive indicator of nutrient availability and energy status, allowing it to function as a critical metabolic sensor.

1.1. Synthesis and Degradation: A Tightly Regulated Balance

The cellular pool of Malonyl-CoA is primarily controlled by the coordinated actions of two key enzymes:

-

Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the ATP-dependent carboxylation of Acetyl-CoA to form Malonyl-CoA. In mammals, two isoforms exist: ACC1, which is predominantly cytosolic and involved in fatty acid synthesis, and ACC2, which is associated with the outer mitochondrial membrane and plays a key role in regulating fatty acid oxidation.[1] The activity of ACC is intricately regulated by allosteric mechanisms (e.g., activation by citrate) and post-translational modifications, most notably phosphorylation by AMP-activated protein kinase (AMPK).[2]

-

Malonyl-CoA Decarboxylase (MCD): This enzyme catalyzes the conversion of Malonyl-CoA back to Acetyl-CoA, thereby reducing the cellular Malonyl-CoA pool.

1.2. Malonyl-CoA as a Metabolic Regulator

The most well-established signaling function of Malonyl-CoA is its allosteric inhibition of Carnitine Palmitoyltransferase 1 (CPT1) , the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3] When Malonyl-CoA levels are high, indicative of an energy-replete state, CPT1 is inhibited, thus preventing fatty acid oxidation while promoting fatty acid synthesis—a classic example of reciprocal regulation.

Malonyl-CoA and Epigenetic Regulation: The Dawn of Histone Malonylation

Recent discoveries have unveiled a direct link between Malonyl-CoA metabolism and chromatin biology through the post-translational modification of histones.

2.1. Histone Malonylation: A Novel Epigenetic Mark

Histone malonylation is the covalent attachment of a malonyl group from Malonyl-CoA to the ε-amino group of lysine (B10760008) residues on histone proteins. This modification is significant for several reasons:

-

It introduces a negatively charged and bulkier moiety onto the positively charged lysine residue, which can directly impact chromatin structure and histone-DNA interactions.

-

It provides a direct mechanism for the cell's metabolic state to influence the epigenetic landscape and, consequently, gene expression.

2.2. The "Writers" and "Erasers" of Histone Malonylation

The levels of histone malonylation are dynamically regulated by the interplay of enzymes that add ("writers") and remove ("erasers") this mark:

-

Lysine Acetyltransferase 2A (KAT2A/GCN5): While primarily known as a histone acetyltransferase, KAT2A has been identified as a "writer" of histone malonylation, capable of utilizing Malonyl-CoA as a substrate to modify histone lysine residues.[4]

-

Sirtuin 5 (SIRT5): This NAD+-dependent protein deacylase, predominantly located in the mitochondria but also found in other cellular compartments, functions as an efficient "eraser" of histone malonylation.[4][5]

Quantitative Data

The following tables summarize key quantitative data related to Malonyl-CoA metabolism and its impact on gene expression.

Table 1: Cellular Concentrations of Malonyl-CoA

| Tissue/Cell Type | Condition | Malonyl-CoA Concentration (nmol/g wet weight or pmol/mg protein) | Reference |

| Rat Liver | Fed | 1.9 ± 0.6 | [6] |

| Rat Heart | Fed | 1.3 ± 0.4 | [6] |

| Rat Skeletal Muscle | Fed | 0.7 ± 0.2 | [6] |

| E. coli | Malonate Supplementation (100 mM) | 0.206 ± 0.025 nmol/mg DCW (18.1-fold increase) | [7] |

Table 2: Kinetic Parameters of Enzymes Involved in Histone Malonylation

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| SIRT5 | Malonyl-Peptide | - | - | 3758 | [8] |

| SIRT5 | Succinyl-Peptide | - | - | 13995 | [8] |

| SIRT5 | Glutaryl-Peptide | - | - | 18699 | [8] |

| SIRT5 | Acetyl-Peptide | - | - | 16 | [8] |

Table 3: Quantitative Changes in Gene and Protein Expression

| Gene/Protein | Condition | Fold Change | Cell/Tissue Type | Reference |

| ACC2 mRNA | Obesity | 1.5-fold increase | Human Skeletal Muscle | [9] |

| SIRT5 mRNA | PGC-1α Overexpression | 4-fold increase | Mouse Primary Hepatocytes | [10] |

| Malonylated Proteins | SIRT5 Knockout | ≥1.5-fold increase in 183 sites | Mouse Liver | [11] |

| Histone H3K9me2 | G9a/Glp1 Knockdown | 4-fold decrease (H3.1/H3.3) | - | [12] |

Signaling Pathways

The regulation of Malonyl-CoA levels and its downstream effects on gene expression are governed by intricate signaling networks that respond to cellular energy status.

Caption: Malonyl-CoA Signaling Network.

Experimental Protocols

5.1. Quantification of Malonyl-CoA by LC-MS/MS

This protocol provides a robust method for the sensitive and specific quantification of Malonyl-CoA in biological samples.[6][13][14]

-

Sample Preparation (from Tissue):

-

Rapidly excise and freeze tissue in liquid nitrogen to quench metabolic activity.

-

Weigh 50-100 mg of frozen tissue and homogenize in 10 volumes of ice-cold 10% trichloroacetic acid (TCA).

-

Spike the homogenate with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₃-Malonyl-CoA).

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

-

Collect the supernatant for solid-phase extraction (SPE).

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE column with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Load the supernatant onto the SPE column.

-

Wash the column with 1 mL of water to remove salts.

-

Elute Malonyl-CoA with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a suitable volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

LC System: Agilent 1100 or equivalent.

-

Column: C18 reversed-phase column (e.g., Luna C18(2), 100 x 2 mm, 3 µm) with a guard column.

-

Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) (pH 6.8).

-

Mobile Phase B: Acetonitrile.

-

Gradient: Optimize for separation of short-chain acyl-CoAs.

-

Mass Spectrometer: Tandem quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Optimize precursor-to-product ion transitions for Malonyl-CoA and the internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of Malonyl-CoA with a fixed amount of internal standard.

-

Calculate the ratio of the peak area of Malonyl-CoA to the peak area of the internal standard for both standards and samples.

-

Determine the concentration of Malonyl-CoA in the samples by interpolating from the standard curve.

-

5.2. In Vitro Histone Malonylation Assay

This protocol is designed to assess the malonyltransferase activity of an enzyme (e.g., KAT2A) on histone substrates.[15][16]

-

Reaction Components:

-

Recombinant histone protein (e.g., H3) or synthetic histone peptide.

-

Purified recombinant enzyme (e.g., KAT2A).

-

Malonyl-CoA.

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 5% glycerol, 0.1 mM EDTA, 1 mM DTT).

-

-

Procedure:

-

In a microcentrifuge tube, combine the histone substrate, enzyme, and reaction buffer.

-

Initiate the reaction by adding Malonyl-CoA to a final concentration of 2 µM.

-

Incubate the reaction at 37°C for 10-60 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Analyze the reaction products by Western blotting using an anti-pan-malonyllysine antibody.

-

5.3. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Malonylation

This protocol allows for the genome-wide mapping of a specific histone modification, such as malonylation.[5][17]

-

Cell Cross-linking and Chromatin Preparation:

-

Cross-link cells with 1% formaldehyde (B43269) for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

Isolate nuclei and lyse to release chromatin.

-

Shear chromatin to an average size of 200-500 bp by sonication.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate the chromatin overnight at 4°C with an antibody specific for the histone modification of interest (e.g., anti-H2BK5mal).

-

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads extensively to remove non-specific binding.

-

-

Elution and DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align sequencing reads to the reference genome.

-

Perform peak calling to identify regions of enrichment for the histone modification.

-

Annotate peaks to genomic features and perform downstream functional analysis.

-

Experimental Workflows

The following diagrams illustrate the logical flow of key experimental procedures.

Caption: Workflow for Malonyl-CoA Quantification.

Caption: Workflow for Histone Malonylation ChIP-seq.

Conclusion and Future Directions

The role of Malonyl-CoA is rapidly expanding from a metabolic intermediate to a key regulator of the epigenome. The discovery of histone malonylation and the enzymes that govern this modification has opened new avenues for understanding how cellular metabolism directly influences gene expression. This intricate interplay has significant implications for a range of physiological and pathological processes, including metabolic diseases, cancer, and aging.

Future research in this area will likely focus on:

-

Identifying the full spectrum of malonylated histone sites and their specific functional consequences.

-

Elucidating the mechanisms by which specific gene loci are targeted for malonylation.

-

Developing small molecule modulators of KAT2A and SIRT5 to therapeutically target the Malonyl-CoA-epigenome axis.

This technical guide serves as a foundational resource for researchers poised to explore the exciting and rapidly evolving field of Malonyl-CoA-mediated gene regulation.

References

- 1. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of malonyl-CoA in heart disease and the hypothalamic control of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histone malonylation is regulated by SIRT5 and KAT2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GraphViz Examples and Tutorial [graphs.grevian.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. sketchviz.com [sketchviz.com]

- 12. Quantitative proteomics reveals direct and indirect alterations in the histone code following methyltransferase knockdown - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. KAT2A coupled with the α-KGDH complex acts as a histone H3 succinyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

An In-depth Technical Guide to Exploratory Studies on Malonyl Coenzyme A in Cancer Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells undergo profound metabolic reprogramming to meet the bioenergetic and biosynthetic demands of rapid proliferation. A key hallmark of this reprogramming is the upregulation of de novo fatty acid synthesis, a process in which Malonyl-Coenzyme A (Malonyl-CoA) plays a central and multifaceted role. As the committed precursor for fatty acid elongation and a potent allosteric regulator of fatty acid oxidation, Malonyl-CoA is a critical node in cancer cell metabolism. Understanding the intricate mechanisms governing Malonyl-CoA synthesis, utilization, and regulation is paramount for identifying novel therapeutic targets and developing effective anti-cancer strategies. This technical guide provides a comprehensive overview of the core concepts, detailed experimental methodologies, quantitative data, and key signaling pathways related to the study of Malonyl-CoA in the context of cancer.

The Pivotal Role of Malonyl-CoA in Cancer Metabolism

Malonyl-CoA is strategically positioned at the intersection of anabolic and catabolic lipid metabolism. Its intracellular concentration is meticulously controlled by a network of enzymes that are frequently dysregulated in cancer.

Synthesis of Malonyl-CoA: The Role of Acetyl-CoA Carboxylase (ACC)

The synthesis of Malonyl-CoA from Acetyl-CoA is catalyzed by the biotin-dependent enzyme Acetyl-CoA Carboxylase (ACC). This ATP-dependent carboxylation is the rate-limiting step in fatty acid biosynthesis. Mammals express two major isoforms of ACC:

-

ACC1: Primarily located in the cytoplasm of lipogenic tissues, ACC1 directs Malonyl-CoA towards fatty acid synthesis. In many cancers, ACC1 is overexpressed and hyperactivated, leading to elevated Malonyl-CoA production.

-

ACC2: Associated with the outer mitochondrial membrane, ACC2-produced Malonyl-CoA is strategically positioned to regulate fatty acid oxidation.

Utilization of Malonyl-CoA: The Function of Fatty Acid Synthase (FASN)

Malonyl-CoA serves as the two-carbon donor for the synthesis of long-chain fatty acids, a process orchestrated by the multifunctional enzyme Fatty Acid Synthase (FASN). FASN catalyzes a series of condensation reactions, ultimately producing the 16-carbon saturated fatty acid, palmitate. Elevated FASN expression is a common feature of many aggressive cancers and is often correlated with poor prognosis.

Regulation of Fatty Acid Oxidation: Malonyl-CoA as an Allosteric Inhibitor of CPT1